

# Spectroscopic Profile of 2,2,2-Trifluoro-N-phenylacetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2,2,2-Trifluoro-N-phenylacetamide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,2,2-Trifluoro-N-phenylacetamide**, a compound of interest in chemical synthesis and drug development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for its characterization.

## Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for **2,2,2-Trifluoro-N-phenylacetamide**.

### <sup>1</sup>H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.65	d	2H	H-2', H-6'
~7.40	t	2H	H-3', H-5'
~7.20	t	1H	H-4'
~8.50	br s	1H	N-H

Note: Experimental  $^1\text{H}$  NMR data with precise coupling constants is not readily available in the searched literature. The data presented is based on typical chemical shifts for similar aromatic amides and should be considered as an estimation.

### $^{13}\text{C}$ NMR Data

Chemical Shift (ppm)	Assignment
154.7 (q, $J \approx 37$ Hz)	C=O
136.1	C-1'
129.3	C-3', C-5'
125.4	C-4'
120.7	C-2', C-6'
115.8 (q, $J \approx 288$ Hz)	$\text{CF}_3$

### $^{19}\text{F}$ NMR Data

Chemical Shift (ppm)	Multiplicity	Reference
-75.7	s	$\text{CCl}_3\text{F}$

### Infrared (IR) Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3300	Strong, Sharp	N-H Stretch
~1720	Strong	C=O Stretch (Amide I)
~1540	Strong	N-H Bend (Amide II)
~1210, 1160	Strong	C-F Stretch
~750, 690	Strong	C-H Bending (monosubstituted benzene)

### Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
189	High	$[M]^+$
120	Moderate	$[M - CF_3]^+$
93	High	$[C_6H_5NH_2]^+$
92	Moderate	$[C_6H_5N]^+$
77	Moderate	$[C_6H_5]^+$
69	Moderate	$[CF_3]^+$

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **2,2,2-Trifluoro-N-phenylacetamide**.

### NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **2,2,2-Trifluoro-N-phenylacetamide** is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.

$^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR Acquisition:

- Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
- $^1H$  NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- $^{13}C$  NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of  $^{13}C$ , a larger number of scans and a longer relaxation delay may be required.

- $^{19}\text{F}$  NMR: A simple pulse-acquire sequence is used. The spectral width will depend on the chemical shift of the fluorine atoms, and an external reference standard (e.g.,  $\text{CCl}_3\text{F}$ ) is typically used.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of solid **2,2,2-Trifluoro-N-phenylacetamide** is placed directly onto the ATR crystal.
- Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- The spectrum is typically recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

## Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized by heating in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

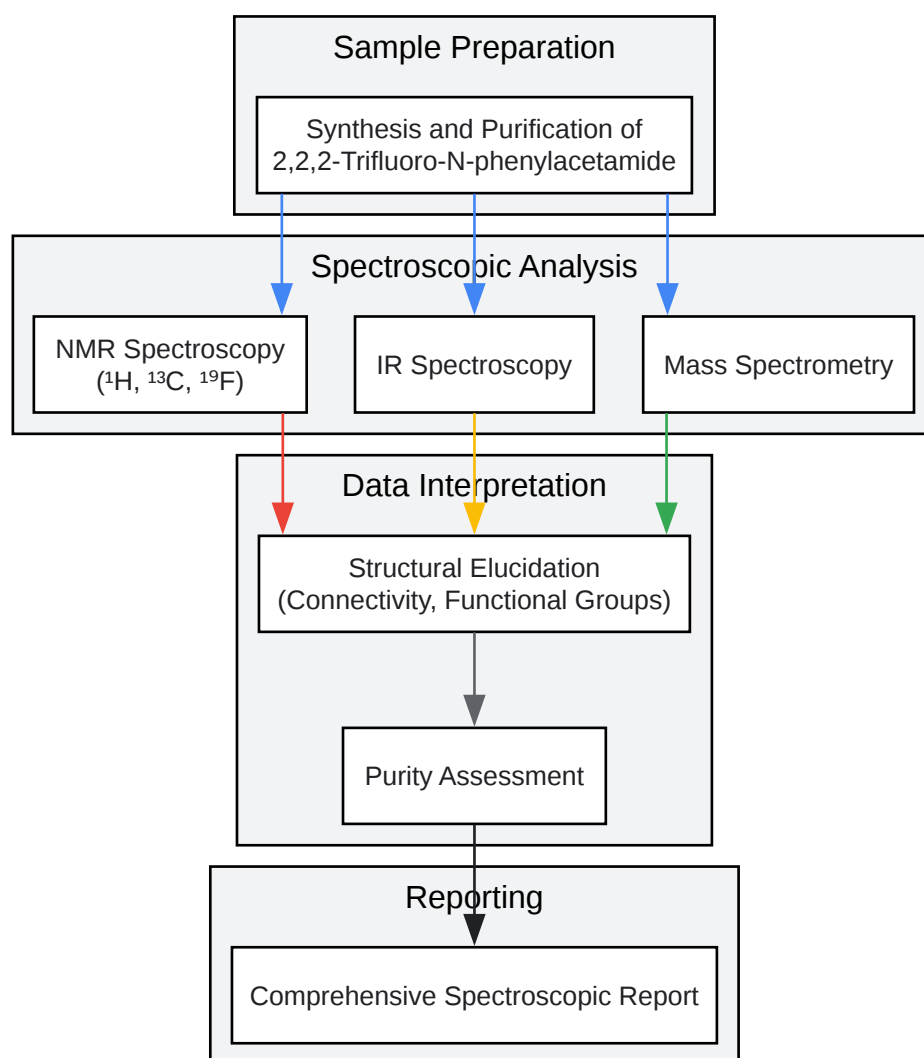
Data Acquisition:

- The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A mass spectrum is generated by plotting the relative abundance of the ions as a function of their  $m/z$  ratio.

## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,2,2-Trifluoro-N-phenylacetamide**.

Workflow for Spectroscopic Analysis of 2,2,2-Trifluoro-N-phenylacetamide



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Caption: Logical workflow for the spectroscopic analysis of **2,2,2-Trifluoro-N-phenylacetamide**.

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